![molecular formula C14H20ClNO2 B5180253 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine, also known as CMMP, is a chemical compound that has been of interest to the scientific community due to its potential as a therapeutic agent. CMMP belongs to the class of compounds known as morpholines, which have been shown to have a variety of biological activities. In
作用机制
The mechanism of action of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is not fully understood. However, it has been proposed that 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine may exert its cytotoxic effects by inducing apoptosis in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to increase the expression of pro-apoptotic proteins, such as Bax, and decrease the expression of anti-apoptotic proteins, such as Bcl-2, in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine may also inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA damage and cell death.
Biochemical and Physiological Effects
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine in lab experiments is its potential as a therapeutic agent. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Another advantage of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is its relative ease of synthesis. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine can be synthesized using simple reaction conditions and is readily available.
One limitation of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine in lab experiments is its potential toxicity. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its therapeutic potential. In addition, the mechanism of action of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
For the study of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine include further investigation of its mechanism of action and potential as an anti-inflammatory agent.
合成方法
The synthesis of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine involves the reaction of 2-chloro-4-methylphenol with 3-chloropropylmorpholine in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been studied for its potential as a therapeutic agent, particularly for the treatment of cancer. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has also been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages.
属性
IUPAC Name |
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-12-3-4-14(13(15)11-12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHSZNNJIKUNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

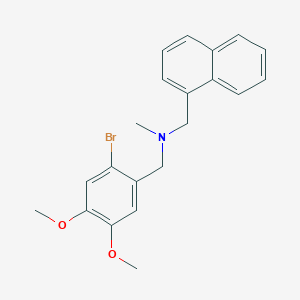
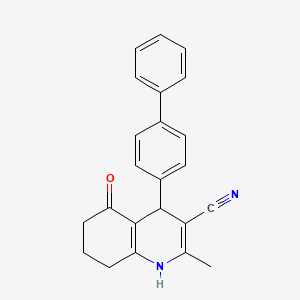
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180189.png)
![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)

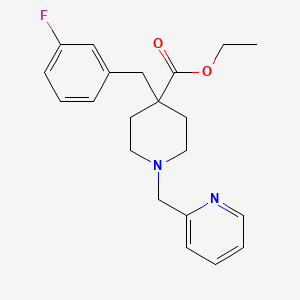

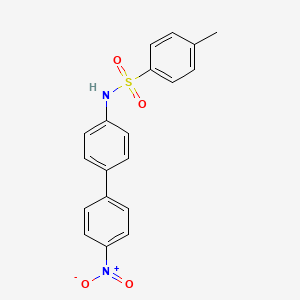
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)
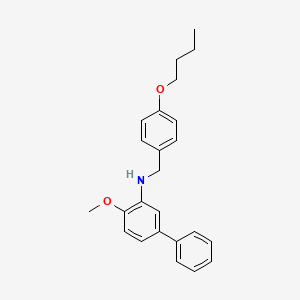
![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)